N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, an indole moiety, and a propanamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable sulfonamide and an appropriate aldehyde or ketone under acidic or basic conditions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The final step involves coupling the thiazinane and indole moieties with a propanamide linker using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation, using reagents like nitric acid, halogens, or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens (e.g., chlorine, bromine), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitrated, halogenated, or alkylated indole derivatives
Scientific Research Applications
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as apoptosis, cell cycle regulation, and DNA repair mechanisms, resulting in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
- **N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-1H-indol-1-yl)propanamide
Uniqueness
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazinane ring and an indole moiety, contributing to its biological activity. Its molecular formula is C20H22N6O3S, with a molecular weight of approximately 414.55 g/mol. The presence of the dioxido group enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H22N6O3S |
Molecular Weight | 414.55 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CN(C(=O)C(Cc1ccc(N2C(=O)C(=CC=C2)N=C(N)N)C=Cc1OC)=O)S(=O)(=O)C(Cc1ccc(N2C(=O)C(=CC=C2)N=C(N)N)c1OC)=O |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazine and indole have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the anticancer activity of thiazine derivatives in vitro against various cancer cell lines. The results demonstrated that these compounds significantly inhibited cell growth at micromolar concentrations. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Thiazine derivatives have been reported to inhibit nitric oxide synthase (NOS), a key enzyme in inflammation pathways .
Research Findings:
In vivo studies using animal models showed that the administration of similar compounds reduced inflammation markers significantly compared to control groups. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. The dioxido group may facilitate binding to these targets, enhancing its pharmacological effects.
Potential Targets:
- Enzymes: Inhibition of enzymes involved in cancer progression and inflammation.
- Receptors: Modulation of receptor activity related to pain and inflammatory responses.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Reaction conditions often include the use of strong bases and specific solvents to optimize yield and purity.
Synthetic Route Overview:
Step | Reagents/Conditions |
---|---|
Formation of thiazinane | Elemental sulfur, arylamines |
Indole coupling | Strong bases (e.g., NaH), DMF |
Purification | Recrystallization or chromatography |
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H25N3O4S/c1-29-21-9-5-8-20-19(21)10-13-24(20)14-11-22(26)23-17-6-4-7-18(16-17)25-12-2-3-15-30(25,27)28/h4-10,13,16H,2-3,11-12,14-15H2,1H3,(H,23,26) |
InChI Key |
FYWSWMOUCHITMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
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